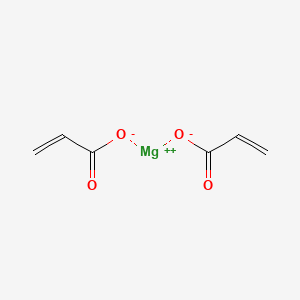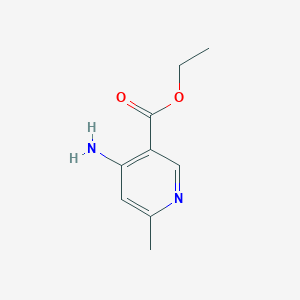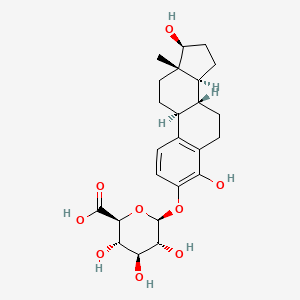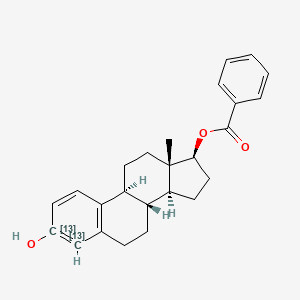
Estradiol-13C2 17-Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol-13C2 17-Benzoate is a synthetic estrogen compound, specifically a labeled form of estradiol benzoate where two carbon atoms are replaced with carbon-13 isotopes. This compound is used in various scientific research applications due to its unique properties and ability to be traced in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estradiol-13C2 17-Benzoate is synthesized through the esterification of estradiol with benzoic acid. The process involves the use of carbon-13 labeled benzoic acid to ensure the incorporation of the isotopes. The reaction typically requires a catalyst such as sulfuric acid or a similar strong acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol-13C2 17-Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol or other reduced forms.
Substitution: The benzoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various estradiol derivatives, estrone, and other estrogenic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Estradiol-13C2 17-Benzoate is widely used in scientific research due to its ability to be traced in biological systems. Some of its applications include:
Chemistry: Used as a tracer in studies involving estrogen metabolism and synthesis.
Biology: Helps in understanding the role of estrogens in cellular processes and hormone regulation.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of estrogenic compounds in the body.
Industry: Employed in the development of new estrogen-based therapies and drugs.
Mécanisme D'action
Estradiol-13C2 17-Benzoate exerts its effects by binding to estrogen receptors (ER) in target cells. Upon binding, the estrogen-receptor complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA and subsequent protein synthesis, which mediates the physiological effects of estrogen. The primary molecular targets include ERα and ERβ subtypes, which are found in various tissues such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Comparaison Avec Des Composés Similaires
Estradiol-13C2 17-Benzoate is similar to other estrogen esters such as:
Estradiol benzoate: A commonly used estrogen ester in hormone therapy.
Estradiol valerate: Another estrogen ester with a longer duration of action.
Estradiol cypionate: Known for its sustained release properties.
Uniqueness
The uniqueness of this compound lies in its carbon-13 labeling, which allows for precise tracking and analysis in research studies. This isotopic labeling provides a significant advantage in studies requiring detailed metabolic and pharmacokinetic data.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action make it an essential tool in understanding estrogen metabolism and developing new therapeutic approaches.
Propriétés
Formule moléculaire |
C25H28O3 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1/i15+1,18+1 |
Clé InChI |
AAGOOGMSOHOVSE-GWROIAGVSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=C[13C](=[13CH]5)O |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

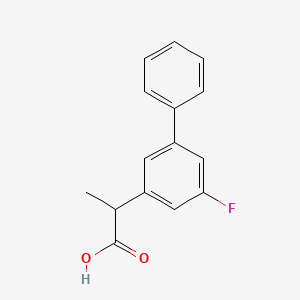
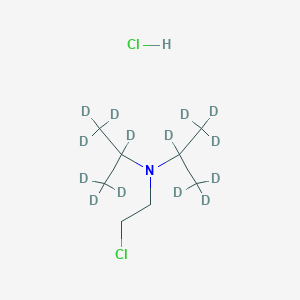
![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)

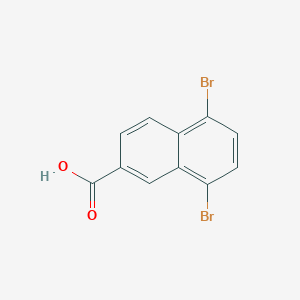
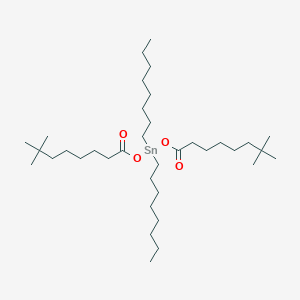
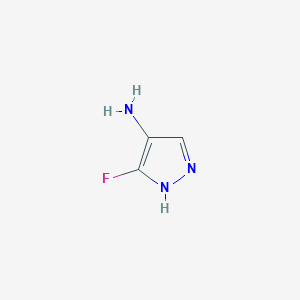

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
